4-Allyloxybenzoyl chloride
Overview
Description
4-Allyloxybenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of an allyloxy group attached to the benzoyl chloride moiety. This compound is versatile and has been utilized in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
This compound is a synthetic reagent used in the production of various chemical compounds
Mode of Action
4-Allyloxybenzoyl chloride, as a synthetic reagent, likely interacts with its targets through chemical reactions. It may act as an acylating agent, reacting with nucleophiles to form esters or amides . The exact mode of action would depend on the specific reaction conditions and the nature of the target molecule.
Result of Action
The result of this compound’s action is the formation of new chemical compounds through its reactions with target molecules . The exact products depend on the nature of the target molecules and the reaction conditions.
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, its reactivity can be affected by the presence of bases or nucleophiles. Its stability may also be influenced by factors like temperature and exposure to light.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Allyloxybenzoyl chloride can be synthesized from 4-allyloxybenzoic acid. One common method involves the reaction of 4-allyloxybenzoic acid with thionyl chloride. The reaction is typically carried out at temperatures ranging from 20°C to 55°C for about 7 hours . The reaction can be represented as follows:
4-Allyloxybenzoic acid+Thionyl chloride→4-Allyloxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Allyloxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride moiety can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The allyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzoyl chloride moiety can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include benzyl alcohol derivatives.
Scientific Research Applications
4-Allyloxybenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoyl chloride
- 4-Ethoxybenzoyl chloride
- 4-Propoxybenzoyl chloride
Comparison
4-Allyloxybenzoyl chloride is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to other benzoyl chlorides. The allyloxy group can participate in additional reactions, such as polymerization and cross-linking, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
4-prop-2-enoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMVIVUKHYHNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472824 | |
Record name | 4-ALLYLOXYBENZOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36844-51-6 | |
Record name | 4-ALLYLOXYBENZOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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